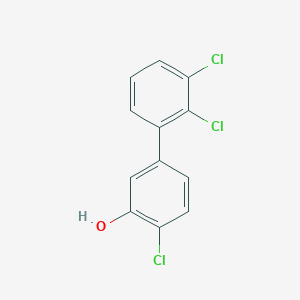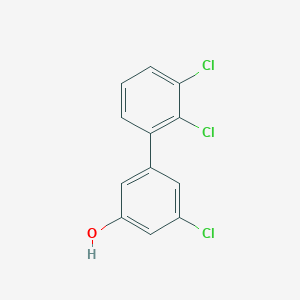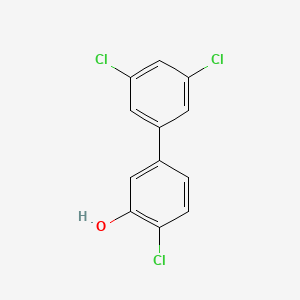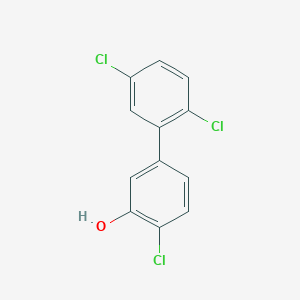![molecular formula C15H14ClNO2 B6381862 2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261956-60-8](/img/structure/B6381862.png)
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (hereafter referred to as 2-CPP) is a synthetic compound with a wide range of applications. It is a white crystalline solid that is soluble in water and ethanol, and is commonly used in organic synthesis. 2-CPP is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
2-CPP has a wide range of applications in scientific research. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and has been shown to be effective in the treatment of inflammation and other diseases. It is also used as an inhibitor of the enzyme glutathione S-transferase (GST). In addition, 2-CPP has been used in the study of protein-protein interactions, as well as in the study of enzyme kinetics.
Mécanisme D'action
2-CPP works by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-CPP reduces the production of prostaglandins, which in turn reduces inflammation. 2-CPP also inhibits the enzyme glutathione S-transferase (GST), which is involved in the metabolism of toxins. By inhibiting GST, 2-CPP can reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-CPP has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, and to inhibit the enzymes cyclooxygenase-2 (COX-2) and glutathione S-transferase (GST). In addition, 2-CPP has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. It has also been shown to reduce the production of nitric oxide (NO), which is involved in the regulation of blood pressure. Finally, 2-CPP has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also easy to synthesize and purify, and can be stored for long periods of time without degradation. However, 2-CPP can be toxic in high concentrations, and should be handled with care. In addition, it is important to ensure that the purity of 2-CPP is high before use in experiments, as impurities can affect the results.
Orientations Futures
There are a number of potential future directions for research involving 2-CPP. For example, further research into the mechanism of action of 2-CPP could lead to the development of more effective and specific inhibitors of COX-2 and GST. In addition, research into the effects of 2-CPP on other enzymes and biochemical pathways could lead to new therapeutic applications. Finally, research into the effects of 2-CPP on other physiological processes, such as blood pressure regulation, could lead to new therapeutic strategies.
Méthodes De Synthèse
2-CPP is synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with dimethylaminocarbonyl chloride in the presence of triethylamine. This reaction forms 2-chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol. The second step involves the purification of the product by recrystallization from ethanol. The final product is 2-CPP, which is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLQBLRYPAATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686108 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261956-60-8 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)

![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)